molecular formula C19H32N2O B12578167 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL CAS No. 627521-58-8

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL

Cat. No.: B12578167
CAS No.: 627521-58-8
M. Wt: 304.5 g/mol
InChI Key: COTMELWVLFNOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is a complex organic compound that features a cyclohexane ring substituted with an aminoethyl group and a phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with an aminoethyl group, followed by the introduction of the phenylbutyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups but different structural arrangement.

    Cyclohexanol: A simpler alcohol with a cyclohexane ring, lacking the amino and phenylbutyl groups.

    Phenylbutylamine: Contains the phenylbutyl group but lacks the cyclohexane ring and hydroxyl group.

Uniqueness

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is unique due to its combination of a cyclohexane ring, aminoethyl group, and phenylbutyl group

Properties

CAS No.

627521-58-8

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

1-[[2-(4-phenylbutylamino)ethylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C19H32N2O/c22-19(12-6-2-7-13-19)17-21-16-15-20-14-8-5-11-18-9-3-1-4-10-18/h1,3-4,9-10,20-22H,2,5-8,11-17H2

InChI Key

COTMELWVLFNOIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCCNCCCCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.